Acetaldehyde, ((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy)-
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Overview
Description
Preparation Methods
The synthesis of Acetaldehyde, ((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy)- involves multiple steps and specific reaction conditions. One common method includes the reaction of 4,7-methano-1H-inden-6-ol with acetaldehyde under controlled conditions . Industrial production methods often involve distillation and chromatography techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Acetaldehyde, ((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. Industrially, it is used in the production of fragrances and other specialty chemicals .
Mechanism of Action
The mechanism of action of Acetaldehyde, ((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific context and target molecules .
Comparison with Similar Compounds
Similar compounds to Acetaldehyde, ((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy)- include 4,7-methano-1H-inden-6-ol and its derivatives . These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Properties
CAS No. |
72927-85-6 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(8-tricyclo[5.2.1.02,6]dec-3-enyloxy)acetaldehyde |
InChI |
InChI=1S/C12H16O2/c13-4-5-14-12-7-8-6-11(12)10-3-1-2-9(8)10/h1-2,4,8-12H,3,5-7H2 |
InChI Key |
IKAWYZAMQMXCJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3CC2CC3OCC=O |
Origin of Product |
United States |
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